molecular formula C8H17FN2O B13315322 1-Fluoro-3-[(2R)-2-methylpiperazin-1-yl]propan-2-ol

1-Fluoro-3-[(2R)-2-methylpiperazin-1-yl]propan-2-ol

Cat. No.: B13315322
M. Wt: 176.23 g/mol
InChI Key: CZPJGUQUCSNNDI-GVHYBUMESA-N
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Description

1-Fluoro-3-[(2R)-2-methylpiperazin-1-yl]propan-2-ol is a chiral chemical compound featuring a piperazine ring with a stereospecific methyl group and a fluorinated hydroxypropyl chain. This structure is of significant interest in medicinal chemistry research, particularly in the design and synthesis of novel bioactive molecules. Piperazine derivatives are widely utilized as key building blocks in pharmaceutical development due to their versatility and presence in compounds with a range of biological activities . The specific (2R) stereochemistry of the methylpiperazine moiety is a critical feature that can influence the compound's binding affinity and selectivity, making it a valuable scaffold for creating targeted research probes . While the exact research applications for this specific compound require further investigation, structurally analogous molecules are frequently explored as modulators of various biological systems . For instance, similar compounds are investigated for their potential interactions with the monoamine reuptake systems . The fluorinated propan-2-ol segment may serve as a linker or a bioisostere, potentially altering the molecule's physicochemical properties and its interaction with biological targets. Researchers may find this compound particularly useful for developing new chemical entities for neuroscience and oncology research. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C8H17FN2O

Molecular Weight

176.23 g/mol

IUPAC Name

1-fluoro-3-[(2R)-2-methylpiperazin-1-yl]propan-2-ol

InChI

InChI=1S/C8H17FN2O/c1-7-5-10-2-3-11(7)6-8(12)4-9/h7-8,10,12H,2-6H2,1H3/t7-,8?/m1/s1

InChI Key

CZPJGUQUCSNNDI-GVHYBUMESA-N

Isomeric SMILES

C[C@@H]1CNCCN1CC(CF)O

Canonical SMILES

CC1CNCCN1CC(CF)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Fluoro-3-[(2R)-2-methylpiperazin-1-yl]propan-2-ol typically involves the reaction of 1-chloro-3-fluoro-propan-2-ol with 2-methylpiperazine. The reaction is carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures (around 130°C) under an inert atmosphere . The product is then purified using column chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems could enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Reactivity Profile

The compound’s reactivity is influenced by its fluorinated propanol and piperazine moieties:

2.1. Nucleophilic Substitution

The hydroxyl group on the propanol backbone may participate in nucleophilic substitution reactions, facilitated by the electron-withdrawing fluorine atom. Potential reactions include:

  • Alkylation : Reaction with alkyl halides to form ether derivatives.

  • Acetylation : Formation of acetate esters under acidic or basic conditions.

2.2. Piperazine Reactivity

The piperazine ring, a versatile heterocycle, can undergo:

  • Alkylation : Reaction with electrophiles (e.g., alkyl halides) at the secondary amine nitrogen.

  • Protonation : Acid-base reactions due to the basicity of the nitrogen atoms.

2.3. Oxidation and Derivatization

The secondary alcohol group may undergo oxidation to form ketones or further derivatization (e.g., sulfonation, phosphorylation).

Structural Influences on Reactivity

  • Fluorine substitution : The fluorine atom enhances electron deficiency at the propanol carbon, potentially increasing the rate of nucleophilic substitution.

  • Stereochemistry : The (2R) configuration of the piperazine ring may influence regioselectivity in reactions involving the nitrogen atoms .

  • Piperazine flexibility : The six-membered ring allows conformational changes, affecting steric hindrance and reaction rates.

Experimental Considerations

  • Reaction conditions : Optimal yields may require careful control of temperature, solvent choice (e.g., polar aprotic solvents for substitution reactions), and catalysts.

  • Purity : Chromatographic techniques (e.g., HPLC) are likely used to isolate enantiomerically pure product .

Scientific Research Applications

1-Fluoro-3-[(2R)-2-methylpiperazin-1-yl]propan-2-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Fluoro-3-[(2R)-2-methylpiperazin-1-yl]propan-2-ol involves its interaction with specific molecular targets. The fluorine atom can form strong hydrogen bonds with biological molecules, enhancing the compound’s binding affinity. The piperazine ring can interact with various receptors and enzymes, modulating their activity .

Comparison with Similar Compounds

Key Structural Features

The compound’s uniqueness lies in:

  • Fluorine at position 1 : Enhances electronegativity and metabolic stability compared to chlorine or hydroxyl analogs.
  • (2R)-2-methylpiperazinyl group at position 3 : Stereochemistry likely impacts selectivity for adrenergic or other receptors.
  • Propan-2-ol backbone: Common in β-adrenoceptor antagonists and antifungal agents, enabling hydrogen bonding and solubility.

Comparison Table of Structural Analogs

Compound Name Substituents (Positions 1, 3) Stereochemistry Reported Activity Source
1-Fluoro-3-[(2R)-2-methylpiperazin-1-yl]propan-2-ol (Target) F (C1), (2R)-2-methylpiperazinyl (C3) (2R) Not explicitly reported (inferred adrenolytic)
1-Chloro-3-(4-methylpiperazin-1-yl)propan-2-ol Cl (C1), 4-methylpiperazinyl (C3) Racemic β-adrenoceptor blocking activity
1-(2,4-Dimethylpiperazin-1-yl)-3-fluoropropan-2-ol F (C3), 2,4-dimethylpiperazinyl (C1) Not specified No activity data
Oteseconazole (MMV1634386) Difluorophenyl (C2), tetrazolyl (C3) (2R) Antifungal (CYP51 inhibitor)
1-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-phenoxypropan-2-ol Phenoxy (C3), 2-methoxyphenylpiperazinyl (C1) Racemic α1/β1-adrenolytic, antiarrhythmic

Pharmacological Insights

  • Adrenergic Activity: Analogs like 1-chloro-3-(4-methylpiperazin-1-yl)propan-2-ol (compound 12, ) and 1-[4-(2-methoxyphenyl)piperazin-1-yl]-3-phenoxypropan-2-ol () demonstrate α1/β1-adrenoceptor antagonism, suggesting the target compound may share similar cardiovascular effects (e.g., antiarrhythmic, hypotensive).
  • Antifungal Activity : Oteseconazole () highlights the role of propan-2-ol backbones in antifungal targeting, though the target compound’s substituents suggest divergent mechanisms.
  • Stereochemical Impact : The (2R) configuration in oteseconazole is critical for antifungal efficacy , implying similar stereospecificity may govern the target’s receptor interactions.

Physicochemical and Metabolic Considerations

  • Metabolic Stability : Fluorine’s resistance to oxidative metabolism may prolong half-life relative to chlorine analogs (e.g., compound 12, ).
  • Synthesis Challenges : Stereospecific introduction of the (2R)-2-methylpiperazinyl group requires chiral resolution or asymmetric synthesis, as seen in related compounds ().

Biological Activity

1-Fluoro-3-[(2R)-2-methylpiperazin-1-yl]propan-2-ol (CAS Number: 1848866-89-6) is a fluorinated compound that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and therapeutic implications based on recent research findings.

This compound has the molecular formula C8H17FN2OC_8H_{17}FN_2O and a molecular weight of 176.23 g/mol. Its structure includes a fluorine atom, which can enhance biological activity through various mechanisms, including increased lipophilicity and altered receptor interactions.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Recent studies suggest that it may exhibit:

  • Enzyme Inhibition : The compound has shown promising results in inhibiting enzymes such as α-glucosidase and cholinesterase, which are critical in metabolic pathways and neurotransmission, respectively. In vitro studies demonstrated that certain derivatives exhibited significantly higher inhibitory activity compared to standard drugs like acarbose .
  • Antioxidant Activity : The antioxidant properties of this compound have been evaluated, indicating its potential to mitigate oxidative stress in biological systems. This activity is crucial for protecting cells from damage caused by free radicals .
  • Neuroprotective Effects : Given its structural similarity to known neuroprotective agents, there is potential for this compound to exhibit neuroprotective effects, particularly in models of neurodegeneration .

In Vitro Studies

A study focused on a series of fluorinated piperidine derivatives, including this compound, demonstrated significant enzyme inhibition in vitro. The compound was tested against α-glucosidase and cholinesterase, revealing IC50 values that indicate potent inhibitory effects compared to controls .

In Vivo Studies

In vivo studies using STZ-induced diabetic rat models highlighted the antidiabetic potential of compounds similar to this compound. These studies validated the in vitro findings and suggested that the compound could be developed as a therapeutic agent for managing diabetes through its enzyme inhibitory effects .

Data Table: Biological Activity Overview

Activity Type Target Inhibition/Effect Reference
Enzyme Inhibitionα-glucosidaseSignificant inhibition
CholinesteraseSignificant inhibition
Antioxidant ActivityN/AModerate antioxidant effect
Neuroprotective EffectsN/APotential neuroprotection

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-fluoro-3-[(2R)-2-methylpiperazin-1-yl]propan-2-ol, and how can stereochemical purity be ensured?

  • Methodology :

  • Stepwise alkylation : React (2R)-2-methylpiperazine with epichlorohydrin derivatives under basic conditions (e.g., K₂CO₃ in acetonitrile) to form the piperazine-propanol backbone. Fluorination can be achieved using Selectfluor™ or DAST (diethylaminosulfur trifluoride) .
  • Chiral resolution : Use chiral HPLC with columns like Chiralpak IA/IB to separate enantiomers and confirm stereochemistry via circular dichroism (CD) .
  • Purity validation : Characterize intermediates with ¹H/¹³C NMR (e.g., coupling constants for fluorine-proton interactions, JH-F ~47 Hz) and high-resolution mass spectrometry (HRMS) .

Q. How should researchers handle hygroscopicity and stability issues during storage?

  • Methodology :

  • Store under inert gas (argon) in sealed containers at 2–8°C to prevent hydrolysis of the fluorinated group. Use Karl Fischer titration to monitor moisture content .
  • For long-term stability, lyophilize the compound and store as a solid. Avoid aqueous solutions unless stabilized with non-nucleophilic buffers (e.g., HEPES) .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodology :

  • NMR spectroscopy : Observe fluorine-proton coupling in ¹H NMR (e.g., δ ~5.28 ppm, dd, JH-F = 47.4 Hz) and verify piperazine ring protons (δ ~2.5–3.5 ppm) .
  • Mass spectrometry : Use ESI-MS to confirm molecular ion peaks (e.g., [M+H]<sup>+</sup> at m/z 247.15) and isotope patterns for fluorine .
  • X-ray crystallography : Resolve absolute configuration if single crystals are obtained via slow evaporation in ethanol/water mixtures .

Advanced Research Questions

Q. How does the stereochemistry of the 2-methylpiperazine moiety influence biological activity?

  • Methodology :

  • Comparative assays : Synthesize both (2R) and (2S) enantiomers and test against targets (e.g., fungal CYP51 for antifungal activity or Aβ aggregates for neurodegenerative applications). Use IC₅₀/Ki values to correlate stereochemistry with potency .
  • Molecular docking : Model interactions using software like AutoDock Vina. The (2R) configuration may enhance hydrogen bonding with active-site residues (e.g., His310 in CYP51) .

Q. What strategies can resolve contradictions in reported binding affinities across studies?

  • Methodology :

  • Standardize assay conditions : Use identical buffer systems (e.g., pH 7.4 PBS) and temperature (25°C) for radioligand binding assays. Validate with positive controls (e.g., ketoconazole for antifungal studies) .
  • Meta-analysis : Compare data across studies using tools like Prism to identify outliers. Conflicting results may arise from differences in cell membrane permeability (logP) or fluorophore labeling efficiency .

Q. How can computational modeling guide the design of derivatives with improved pharmacokinetics?

  • Methodology :

  • QSAR studies : Calculate descriptors (e.g., polar surface area, logD) using MOE or Schrödinger. Derivatives with logD <2 may enhance blood-brain barrier penetration for CNS targets .
  • Metabolism prediction : Use CYP450 inhibition assays (e.g., human liver microsomes) to identify metabolic hotspots. Fluorine substitution at specific positions may reduce oxidative degradation .

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